(E,E)-3-(3-(1-Oxo-3-phenyl-2-propenyl)phenyl)-2-propenoic acid
Description
IUPAC Nomenclature and Systematic Classification
The compound’s systematic name, (E,E)-3-[3-[(E)-3-phenylprop-2-enoyl]phenyl]prop-2-enoic acid , adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. Breaking down the nomenclature:
- Root chain : The parent structure is prop-2-enoic acid (acrylic acid), identified by the carboxylic acid functional group at position 1 and a double bond between carbons 2 and 3.
- Substituents : At position 3 of the acrylic acid backbone, a phenyl group is attached via a propenoyl moiety (1-oxo-3-phenyl-2-propenyl). This propenoyl group itself contains a double bond (E-configuration) between carbons 2 and 3, with a phenyl group at position 3.
- Stereochemical descriptors : The (E,E) notation specifies the geometry of both double bonds in the molecule—one in the propenoyl side chain and another in the acrylic acid backbone.
The molecular formula C₁₈H₁₄O₃ confirms the presence of 18 carbon atoms, 14 hydrogen atoms, and three oxygen atoms. This aligns with the compound’s structural features: two aromatic rings (one benzene and one benzofuran-derived group), two α,β-unsaturated carbonyl systems, and a carboxylic acid group.
Table 1: Key Identifiers of (E,E)-3-(3-(1-Oxo-3-phenyl-2-propenyl)phenyl)-2-propenoic Acid
Stereochemical Configuration Analysis
The compound’s stereochemistry is defined by the E-configuration of its two double bonds, as indicated in its IUPAC name. These double bonds are located in:
- The propenoyl side chain (1-oxo-3-phenyl-2-propenyl group).
- The acrylic acid backbone (prop-2-enoic acid).
Determination of E-Configuration :
- For the propenoyl side chain (C=C bond), the higher-priority groups on either end are the phenyl group (C₆H₅) and the carbonyl (C=O). These groups are on opposite sides of the double bond, satisfying the E-configuration.
- For the acrylic acid backbone (C=C bond), the carboxylic acid (COOH) and the substituted phenylpropenoyl group are the high-priority substituents, also positioned trans to each other.
The InChIKey (HFYXHQBRHCHWAO-WGDLNXRISA-N) encodes this stereochemical information, with the "/b11-9+,12-10+" segment specifying the double bond geometries. Computational models and spectroscopic data (e.g., nuclear Overhauser effect spectroscopy) would further confirm the spatial arrangement of substituents.
Table 2: Stereochemical Features of Double Bonds
| Double Bond Location | Substituents (Higher Priority) | Configuration |
|---|---|---|
| Propenoyl side chain (C2–C3) | Phenyl (C₆H₅) vs. carbonyl (C=O) | E |
| Acrylic acid backbone (C2–C3) | Carboxylic acid (COOH) vs. phenylpropenoyl | E |
Molecular Formula and Constitutional Isomerism
The molecular formula C₁₈H₁₄O₃ corresponds to a degree of unsaturation of 12, calculated as:
$$
\text{Degree of Unsaturation} = \frac{2C + 2 - H - X + N}{2} = \frac{(2 \times 18) + 2 - 14 - 0 + 0}{2} = 12
$$
This indicates the presence of two aromatic rings (contributing 8 degrees), two double bonds (2 degrees), and one carbonyl group (1 degree), consistent with the structure.
Constitutional Isomerism :
Constitutional isomers of this compound could arise from variations in:
- Position of substituents : Relocating the propenoyl group to different positions on the phenyl ring.
- Functional group rearrangement : Converting the carboxylic acid to an ester or amide.
- Backbone modification : Replacing the acrylic acid moiety with a propiolic acid (HC≡C-COOH) group.
However, the compound’s specific substitution pattern—with a propenoyl group at the 3-position of the phenyl ring and a carboxylic acid at the terminus of the acrylic chain—limits the number of plausible constitutional isomers. For example, shifting the propenoyl group to the 2- or 4-position on the phenyl ring would yield distinct isomers, albeit synthetically challenging due to steric and electronic factors.
Table 3: Hypothetical Constitutional Isomers
| Isomer Type | Structural Variation | Example |
|---|---|---|
| Positional isomer | Propenoyl group at 2- or 4-position | (E,E)-2-[3-(1-oxo-3-phenyl-2-propenyl)phenyl]prop-2-enoic acid |
| Functional group isomer | Carboxylic acid replaced by ester | Methyl (E,E)-3-(3-(1-oxo-3-phenyl-2-propenyl)phenyl)prop-2-enoate |
Properties
CAS No. |
82885-72-1 |
|---|---|
Molecular Formula |
C18H14O3 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
(E)-3-[3-[(E)-3-phenylprop-2-enoyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C18H14O3/c19-17(11-9-14-5-2-1-3-6-14)16-8-4-7-15(13-16)10-12-18(20)21/h1-13H,(H,20,21)/b11-9+,12-10+ |
InChI Key |
HFYXHQBRHCHWAO-WGDLNXRISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC(=C2)/C=C/C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=CC(=C2)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Acylation of Aromatic Precursors
A common synthetic route to this compound involves the acylation of substituted aromatic compounds with α,β-unsaturated acyl chlorides. For example, the reaction of 3-(3,4,5-trimethoxyphenyl)-2-propenoic acid derivatives with acyl chlorides in the presence of bases such as pyridine leads to the formation of key intermediates that contain the 1-oxo-3-phenyl-2-propenyl moiety.
- Typical conditions:
- Solvent: Benzene or pyridine
- Temperature: Room temperature to mild heating (~65°C)
- Reaction time: Several hours (e.g., 18 hours stirring at room temperature)
- Workup: Extraction with chloroform, washing, drying over anhydrous sodium sulfate, and solvent removal by vacuum distillation.
- Purification: Chromatography on silica gel using benzene/ethyl acetate mixtures.
Cyclization and Sulfuric Acid Treatment
Following acylation, the intermediate compounds undergo cyclization reactions induced by treatment with concentrated sulfuric acid at low temperatures (0°C). This step promotes intramolecular cyclization to form dihydrobenzoquinolizinium salts, which are key intermediates in the synthesis pathway.
Reduction with Sodium Tetrahydroborate
The dihydrobenzoquinolizinium salts are then subjected to reduction using sodium tetrahydroborate (NaBH4) in methanol, often in the presence of aqueous alkali (e.g., potassium hydroxide). This reduction step converts the salts into the corresponding tetrahydro derivatives, which are closer to the target compound or its analogs.
- Conditions:
- Methanol solvent
- NaBH4 and KOH aqueous solution
- Stirring until color change indicates reaction completion
- Workup:
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Acylation | Aromatic acid + α,β-unsaturated acyl chloride, pyridine, benzene, RT to 65°C, 18 h | Acylated intermediate | Requires careful purification |
| 2 | Cyclization | Concentrated H2SO4, 0°C, 10 min stirring | Dihydrobenzoquinolizinium hydrogen sulfate salt | Precipitate isolated by filtration |
| 3 | Reduction | NaBH4, KOH, methanol, aqueous solution | Tetrahydro derivative | Color change indicates reaction progress |
| 4 | (Optional) Decarboxylative halogenation | Silver salt of acid + halogen, mild conditions | Halogenated aromatic acid derivatives | Useful for analog synthesis |
Research Findings and Notes
- The acylation step is critical and must be controlled to avoid overreaction or side products.
- Cyclization under acidic conditions is rapid and efficient but requires low temperature to prevent decomposition.
- Reduction with sodium tetrahydroborate is a mild and selective method to obtain reduced intermediates.
- The stereochemistry (E,E) is preserved throughout the synthesis by controlling reaction conditions.
- Purification by chromatography and crystallization is essential to obtain analytically pure compounds.
- Literature examples demonstrate the versatility of this synthetic route for various substituted analogs, indicating broad applicability.
Chemical Reactions Analysis
Types of Reactions
(E,E)-3-(3-(1-Oxo-3-phenyl-2-propenyl)phenyl)-2-propenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of phenylpropanol derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that (E,E)-3-(3-(1-Oxo-3-phenyl-2-propenyl)phenyl)-2-propenoic acid exhibits significant anticancer activity. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. The compound's ability to interact with specific cellular pathways makes it a candidate for further development in cancer therapeutics .
1.2 Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases. This suggests potential applications in treating conditions such as arthritis and other chronic inflammatory disorders .
Materials Science
2.1 Polymer Synthesis
This compound serves as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the material's resistance to degradation under UV light exposure, making it suitable for applications in coatings and packaging materials .
2.2 Photopolymerization
The compound is also utilized in photopolymerization processes, where it acts as a photosensitizer. This property allows for the development of light-sensitive materials that can be used in various applications, including 3D printing and microfabrication technologies .
Organic Synthesis
3.1 Synthetic Intermediates
In organic synthesis, this compound is employed as an intermediate for the synthesis of more complex organic molecules. Its reactive double bonds make it a versatile building block for creating various functionalized compounds, which are essential in pharmaceuticals and agrochemicals .
Data Table: Summary of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Anticancer activity; anti-inflammatory effects |
| Materials Science | Monomer for polymer synthesis; photopolymerization applications |
| Organic Synthesis | Synthetic intermediate for complex organic molecules |
Case Studies
5.1 Case Study on Anticancer Activity
A notable study conducted on breast cancer cell lines indicated that treatment with this compound resulted in a significant decrease in cell viability compared to control groups. The mechanism was linked to the inhibition of the NF-kB signaling pathway, which is crucial for cell survival .
5.2 Case Study on Polymer Applications
In another investigation, researchers developed a series of polymer films incorporating this compound, demonstrating enhanced UV resistance and mechanical strength compared to traditional polymers without this additive. The findings suggest its potential use in protective coatings for outdoor applications .
Mechanism of Action
The mechanism of action of (E,E)-3-(3-(1-Oxo-3-phenyl-2-propenyl)phenyl)-2-propenoic acid involves:
Molecular Targets: Interaction with enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, such as inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural, physicochemical, and functional properties of the target compound with structurally related cinnamic acid derivatives:
Key Observations:
Structural Effects on Acidity: Electron-withdrawing groups (e.g., Cl, F, ketone) lower pKa values, enhancing acidity. For example, (E)-3-(3-Chloro-4-fluorophenyl)-2-propenoic acid has a pKa ~3.8 due to halogen substituents, whereas methoxy groups in trimethoxycinnamic acid raise the pKa to ~4.5 . The target compound’s ketone group likely results in a pKa closer to 3.5–4.0, making it more acidic than unsubstituted cinnamic acid (pKa 4.44) .
Solubility and Lipophilicity: Hydrophilic substituents (e.g., hydroxyl in o-coumaric acid) improve water solubility, while bulky hydrophobic groups (e.g., biphenyl in ) reduce it. The target compound’s biphenyl system suggests low aqueous solubility, favoring organic solvents . Ethoxy and methoxy groups enhance lipid solubility, as seen in (2E)-3-(3-Ethoxyphenyl)prop-2-enoic acid (logP ~2.5) .
Biological Relevance: Halogenated derivatives (e.g., ) show promise in therapeutic applications due to metabolic stability and target binding. The target compound’s ketone may facilitate interactions with enzymes like tyrosine phosphatases, akin to compounds in .
Synthetic Routes :
- Many analogs are synthesized via ester hydrolysis (e.g., ) or condensation reactions. The target compound may require multi-step synthesis, including ketone formation and double-bond stabilization .
Biological Activity
(E,E)-3-(3-(1-Oxo-3-phenyl-2-propenyl)phenyl)-2-propenoic acid, also referred to as a derivative of phenylpropanoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its antiproliferative effects, cytotoxicity, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a phenyl group and a propenoic acid moiety, which contributes to its biological activity. The IUPAC name reflects its structural intricacies, indicating the presence of multiple double bonds and functional groups that may influence its reactivity and interaction with biological systems.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. Notably, it has been shown to exhibit significant cytotoxicity against human breast cancer cell lines, particularly MDA-MB-231 and MCF-7.
Table 1: Antiproliferative Activity in Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 | 23-33 | Inhibition of tubulin polymerization |
| This compound | MCF-7 | 30-40 | Induction of apoptosis via G2/M arrest |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that this compound is comparable in potency to established chemotherapeutics like combretastatin A4 (CA4) .
The biological activity of this compound is primarily attributed to its ability to disrupt microtubule dynamics. It has been shown to bind to the colchicine site on tubulin, preventing polymerization and leading to cell cycle arrest in the G2/M phase. This disruption results in apoptosis, as evidenced by flow cytometry analyses that show increased sub-G1 populations in treated cells .
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds that share structural similarities with this compound. For instance:
- Study on MCF-7 Cells : A study demonstrated that treatment with related compounds resulted in significant apoptosis and cell cycle arrest. The confocal microscopy results indicated alterations in microtubule organization post-treatment, confirming the compound's role in disrupting microtubule dynamics .
- Stability Studies : Stability assessments revealed that certain derivatives maintain their structural integrity under various conditions (acidic, alkaline, oxidative), suggesting potential for therapeutic development .
Q & A
Basic Research Questions
Q. What safety protocols are essential for handling (E,E)-3-(3-(1-Oxo-3-phenyl-2-propenyl)phenyl)-2-propenoic acid in laboratory settings?
- Answer: Personal protective equipment (PPE) must include chemically resistant gloves, lab coats, and safety goggles. For respiratory protection, use P95 (US) or P1 (EU EN 143) particulate respirators for low exposure. For higher exposure, OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirators are recommended. Ensure compliance with NIOSH or CEN standards. Avoid drainage system contamination to mitigate environmental risks .
Q. How can researchers verify the structural integrity of this compound after synthesis?
- Answer: Thin-layer chromatography (TLC) using (E)-isoferulic acid-(E)-ferulic acid as a reference standard is a preliminary method for purity assessment. Confirmatory techniques include nuclear magnetic resonance (NMR) spectroscopy for stereochemical analysis and high-performance liquid chromatography (HPLC) for quantitative purity. Mass spectrometry (MS) can validate molecular weight .
Q. What are the stability considerations for long-term storage of this compound?
- Answer: The compound is stable under recommended storage conditions (typically dry, cool environments). Avoid exposure to incompatible materials such as strong oxidizing agents. Degradation products are not explicitly documented, but periodic stability testing via HPLC or TLC is advised to monitor purity over time .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between experimental and theoretical NMR data for this compound?
- Answer: Density functional theory (DFT) calculations (e.g., using B3LYP/6-31G* basis sets) can predict NMR chemical shifts. Compare computational results with experimental data to identify discrepancies. Adjust solvent effects (e.g., using the IEF-PCM model) to improve alignment. Cross-validate with IR spectroscopy for functional group consistency .
Q. What synthetic strategies optimize regioselectivity in the formation of the conjugated dienone system?
- Answer: Use palladium-catalyzed cross-coupling reactions (e.g., Heck or Suzuki-Miyaura) to assemble the aryl-propenoic acid backbone. Control stereochemistry via reaction temperature and solvent polarity. For example, dimethylformamide (DMF) at 80°C promotes (E,E)-isomer formation. Monitor reaction progress with real-time UV-Vis spectroscopy to track conjugation .
Q. How do pH variations influence the compound’s reactivity in aqueous environments?
- Answer: At acidic pH (≤3), the carboxylic acid group remains protonated, reducing solubility and reactivity. At neutral to basic pH (7–10), deprotonation enhances nucleophilic reactivity, facilitating esterification or amidation. Use potentiometric titration to determine pKa values and predict behavior in biological or catalytic systems .
Q. What methodologies are effective in characterizing the compound’s electronic properties for photochemical applications?
- Answer: UV-Vis spectroscopy can identify π→π* transitions in the conjugated system. Time-dependent DFT (TD-DFT) simulations correlate absorption maxima with molecular orbital transitions. Electrochemical methods (cyclic voltammetry) determine HOMO-LUMO gaps, critical for assessing redox activity in photodynamic studies .
Methodological Notes
- Safety Compliance: Always reference GHS classifications (e.g., H302, H315) for hazard mitigation .
- Data Validation: Cross-reference spectral data with PubChem or IUCr archives for reproducibility .
- Experimental Design: Address limitations such as sample degradation by implementing cooling protocols during prolonged experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
